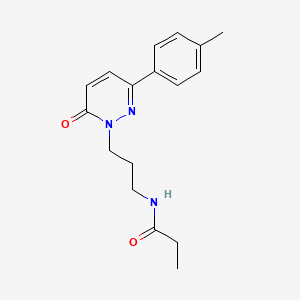![molecular formula C19H14F2N6O2S B2976789 N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-92-8](/img/structure/B2976789.png)
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound of interest in the field of organic chemistry It contains multiple functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole
Starting Material: : 2,5-Difluorophenyl hydrazine and 1-methyl-2-butanone.
Reaction Conditions: : Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a “click reaction”, typically under inert atmosphere at room temperature.
Formation of 1,2,4-Thiadiazole Ring
Starting Material: : Thiosemicarbazide and α-haloketone derived from the triazole intermediate.
Reaction Conditions: : Cyclization in the presence of base (e.g., KOH) in an alcohol solvent such as ethanol, often requiring heating.
Attachment of Methoxybenzamide
Starting Material: : 2-Methoxybenzoic acid and the thiadiazole intermediate.
Reaction Conditions: : Amidation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Scaling up the synthesis may involve optimizing the above laboratory reactions to industrial-scale processes, ensuring reproducibility, cost-effectiveness, and environmental compliance. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The triazole ring can undergo oxidation reactions, especially with strong oxidizing agents.
Reduction: : The nitro group in the structure can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogenation over palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents like sodium azide (NaN₃) or electrophiles like acyl chlorides.
Major Products Formed
Oxidation Products: : Conversion to corresponding ketones, acids, or N-oxides.
Reduction Products: : Formation of primary amines or partially reduced intermediates.
Substitution Products: : Derivatives with altered functional groups or side chains.
Aplicaciones Científicas De Investigación
This compound has shown potential in various fields:
Chemistry: : Serves as a versatile building block in organic synthesis and material science.
Biology: : Acts as a probe or inhibitor in biochemical assays due to its ability to bind specific targets.
Medicine: : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action varies depending on its application. In biochemical contexts:
Molecular Targets: : Interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Can inhibit or activate signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Unique Aspects
The combination of a triazole and thiadiazole in one molecule is rare, providing unique reactivity and application potential.
Similar Compounds
N-{3-[1-(Phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Lacks fluorine atoms on the phenyl ring, altering its electronic properties.
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Chlorine substituent instead of fluorine, affecting reactivity and biological activity.
N-{3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Difference: Dimethyl groups provide steric hindrance, influencing binding affinity and selectivity.
N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide stands out due to its unique structural attributes, making it a compound of interest for further exploration in various scientific domains.
Propiedades
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)14-9-11(20)7-8-13(14)21)17-22-19(30-25-17)23-18(28)12-5-3-4-6-15(12)29-2/h3-9H,1-2H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWQSSSGHJKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)
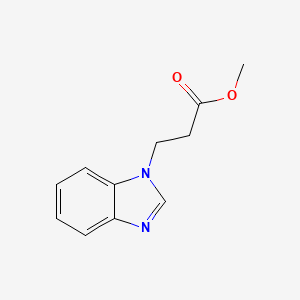
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)
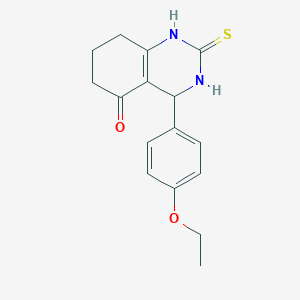
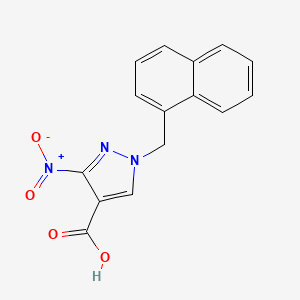



![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
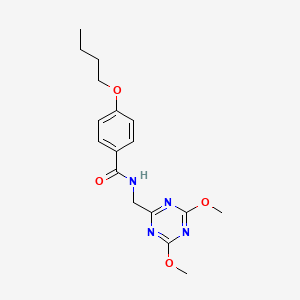
![4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2976726.png)
